1,5-Bis(diisopropylphosphino)pentane
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Overview
Description
1,5-Bis(diisopropylphosphino)pentane is an organophosphorus compound with the chemical formula C13H30P2. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry and catalysis. The compound is characterized by its two diisopropylphosphino groups attached to a pentane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Bis(diisopropylphosphino)pentane can be synthesized through the reaction of 1,5-dibromopentane with lithium diisopropylphosphide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,5-Bis(diisopropylphosphino)pentane primarily undergoes coordination reactions with transition metals. It can also participate in substitution reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions:
Coordination Reactions: Typically involve transition metal salts such as palladium chloride or nickel acetate. These reactions are often carried out in solvents like dichloromethane or toluene under inert atmosphere conditions.
Substitution Reactions: Can involve reagents like halides or other phosphines, and are usually conducted in polar solvents such as acetonitrile.
Major Products: The major products of these reactions are metal complexes where this compound acts as a ligand, forming stable chelates with the metal center.
Scientific Research Applications
1,5-Bis(diisopropylphosphino)pentane is widely used in scientific research due to its ability to form stable complexes with transition metals. These complexes are valuable in various fields:
Chemistry: Used as ligands in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: Metal complexes of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for use in drug delivery systems where the metal-ligand complex can target specific cells or tissues.
Industry: Employed in the development of new materials and catalysts for industrial processes, including polymerization and hydrogenation reactions.
Mechanism of Action
The mechanism by which 1,5-Bis(diisopropylphosphino)pentane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The diisopropylphosphino groups donate electron density to the metal, enhancing its reactivity and selectivity in catalytic cycles. The pentane backbone provides flexibility, allowing the ligand to adopt different conformations to optimize metal-ligand interactions.
Comparison with Similar Compounds
1,5-Bis(diphenylphosphino)pentane: Another bidentate ligand with phenyl groups instead of isopropyl groups. It is used in similar catalytic applications but offers different steric and electronic properties.
1,6-Bis(diphenylphosphino)hexane: A longer-chain analog with similar coordination properties but different spatial arrangements.
1,4-Bis(diphenylphosphino)butane: A shorter-chain analog that provides different coordination geometries and reactivities.
Uniqueness: 1,5-Bis(diisopropylphosphino)pentane is unique due to its diisopropyl groups, which provide a balance of steric bulk and electronic donation. This makes it particularly effective in stabilizing metal centers and enhancing catalytic activity in specific reactions.
Properties
CAS No. |
188642-92-4 |
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Molecular Formula |
C17H38P2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5-di(propan-2-yl)phosphanylpentyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C17H38P2/c1-14(2)18(15(3)4)12-10-9-11-13-19(16(5)6)17(7)8/h14-17H,9-13H2,1-8H3 |
InChI Key |
PFQILMULNKUBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(CCCCCP(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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